LDN-211904 is derived from a series of structure-activity relationship studies aimed at identifying selective inhibitors of EphB3. The compound is recognized for its selectivity towards tyrosine kinases, making it a valuable tool in biochemical research and therapeutic development. It is commercially available from suppliers such as Sigma-Aldrich and MedChemExpress, indicating its relevance in both academic and pharmaceutical research settings .
The synthesis of LDN-211904 involves several key steps that focus on constructing its unique molecular framework. The primary synthetic route includes:
Specific technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity, although detailed conditions may vary based on laboratory practices .
LDN-211904 possesses a complex molecular structure characterized by the following features:
The three-dimensional conformation of LDN-211904 can be analyzed using computational modeling techniques to predict its interaction with target receptors .
LDN-211904 participates in various chemical reactions primarily related to its interactions with biological targets:
Understanding these reactions is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
The mechanism of action for LDN-211904 revolves around its inhibition of the EphB3 receptor:
Research indicates that this inhibition can enhance the effectiveness of other treatments, such as cetuximab in colorectal cancer models .
LDN-211904 has several scientific applications:
The Eph receptor family represents the largest subgroup of receptor tyrosine kinases (RTKs), comprising 14 members divided into EphA (A1-A8, A10) and EphB (B1-B4, B6) subclasses. These receptors and their ephrin ligands orchestrate complex bidirectional signaling cascades that regulate cell adhesion, migration, and spatial organization during embryonic development. In pathological contexts, Eph receptors undergo aberrant overexpression and activation that drives tumor progression through multiple mechanisms: potentiation of growth factor signaling, enhancement of cell motility/invasiveness, promotion of angiogenesis, and maintenance of cancer stem cell populations. The promiscuous cross-talk within the Eph/ephrin system creates complex signaling networks that contribute to treatment resistance across multiple cancer types [8].
Table 1: Eph Receptor Classification and Oncogenic Roles
Receptor Class | Key Members | Cancer-Associated Functions |
---|---|---|
EphA receptors | EphA2, EphA3 | Metastasis promotion, angiogenesis, stemness maintenance |
EphB receptors | EphB3, EphB4 | Tumor-stroma interactions, metastatic colonization, treatment resistance |
EphB3 exhibits context-dependent functionality across cancer types. In colorectal cancer (CRC), EphB3 maintains epithelial cell organization in normal crypts but undergoes dysregulation during malignant progression. EphB3 activation facilitates metastatic dissemination through:
In glioblastoma and pancreatic adenocarcinoma models, EphB3 collaborates with EphA2 to activate Src-family kinases and downstream effectors of extracellular matrix degradation, enabling transendothelial migration and metastatic seeding [8].
Therapeutic targeting of EphB3 addresses two disparate pathological domains:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7